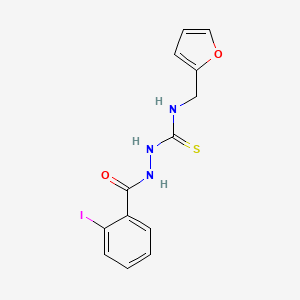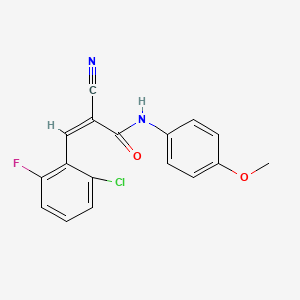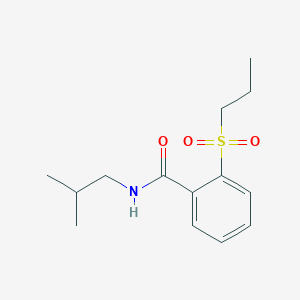![molecular formula C18H22N2O3S B4549151 N-[3-(3-methylphenyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4549151.png)
N-[3-(3-methylphenyl)propyl]-4-[(methylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-[3-(3-methylphenyl)propyl]-4-[(methylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C18H22N2O3S and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.13511374 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cardiac Electrophysiology
Compounds related to N-[3-(3-methylphenyl)propyl]-4-[(methylsulfonyl)amino]benzamide have been synthesized and evaluated for their cardiac electrophysiological activity. These compounds, including N-substituted imidazolylbenzamides and benzene-sulfonamides, have shown potency in vitro similar to sematilide, a selective class III agent. This indicates the potential of these compounds for treating arrhythmias and other cardiac conditions without affecting conduction (Morgan et al., 1990).
Cancer Research
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is a compound that has shown significant promise as an anticancer drug. It acts as an isotype-selective histone deacetylase (HDAC) inhibitor, selectively inhibiting HDACs 1-3 and 11. This compound blocks cancer cell proliferation and induces several anticancer activities, highlighting its potential application in oncology (Zhou et al., 2008).
Enzyme Inhibition
Novel acridine and bis-acridine sulfonamides have been synthesized and found to be effective inhibitors of carbonic anhydrase isoforms II and VII, enzymes involved in various physiological and pathological processes. These findings suggest applications in developing therapeutic agents for conditions where carbonic anhydrase activity is implicated (Ulus et al., 2013).
Material Science
In material science, compounds with sulfonyl and amide groups have been used to synthesize polymers with specific properties. For instance, novel polyamides and poly(amide-imide)s have been prepared from diamines with aromatic dicarboxylic acids and bis(carboxyphthalimide)s, showing high thermal stability and solubility in aprotic polar solvents (Saxena et al., 2003).
Membrane Technology
Membrane technology research has also benefited from compounds containing sulfonamide groups. Polysulfone composite membranes prepared using novel polymers, such as poly sulphonyl amino benzamide (PSAB), have shown utility in water purification and desalination, demonstrating the versatility of these compounds in environmental applications (Padaki et al., 2012).
Propriétés
IUPAC Name |
4-(methanesulfonamido)-N-[3-(3-methylphenyl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-5-3-6-15(13-14)7-4-12-19-18(21)16-8-10-17(11-9-16)20-24(2,22)23/h3,5-6,8-11,13,20H,4,7,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNHTCOLBCKIEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCCNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide](/img/structure/B4549073.png)
![N-[2-(butylcarbamoyl)phenyl]-1-(3-fluorobenzoyl)piperidine-4-carboxamide](/img/structure/B4549079.png)
![N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4549095.png)



![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B4549118.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4549119.png)
![6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4549121.png)
![N-(2-fluorophenyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4549132.png)
![N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-iodobenzamide](/img/structure/B4549136.png)
![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B4549140.png)
![1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea](/img/structure/B4549142.png)
![5-bromo-2-methoxy-3-methyl-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4549148.png)
